2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a furan ring attached to a tetrahydroisoquinoline structure
Mechanism of Action
Target of Action
Furan platform chemicals (fpcs) have been used in a variety of applications, suggesting that they may interact with multiple targets .
Mode of Action
It is known that fpcs can be synthesized from biomass and have a wide range of potential applications
Result of Action
The wide range of potential applications of fpcs suggests that they may have diverse effects at the molecular and cellular levels .
Action Environment
The use of fpcs in various applications suggests that they may be influenced by a variety of environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the formation of the furan ring followed by its attachment to the tetrahydroisoquinoline core. One common method involves the use of sulfur ylides and alkynes to construct the furan ring, which is then coupled with the tetrahydroisoquinoline structure through a series of nucleophilic addition and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and tetrahydroisoquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives.
Scientific Research Applications
2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a potential ligand for biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and tetrahydroisoquinoline analogs, such as:
- Furan-2-carboxylic acid
- Tetrahydroisoquinoline-3-carboxylic acid
- 2,5-dimethylfuran
Uniqueness
What sets 2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline apart is its combined structural features of both the furan and tetrahydroisoquinoline rings. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(furan-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(13-6-8-17-10-13)15-7-5-11-3-1-2-4-12(11)9-15/h1-4,6,8,10H,5,7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQLMQSSMIBAAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=COC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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